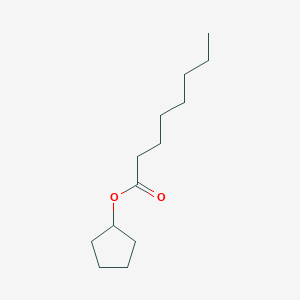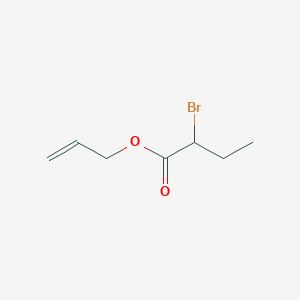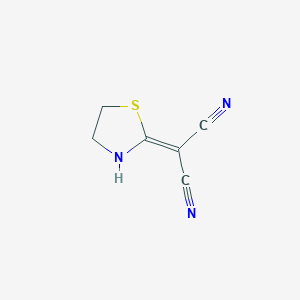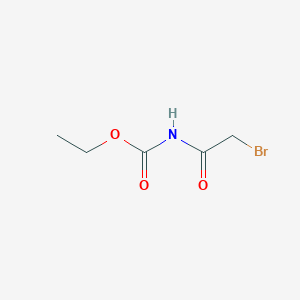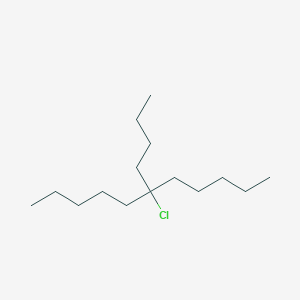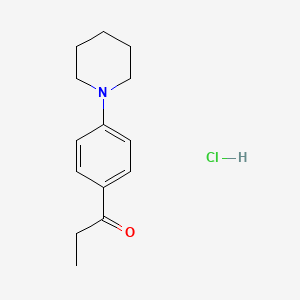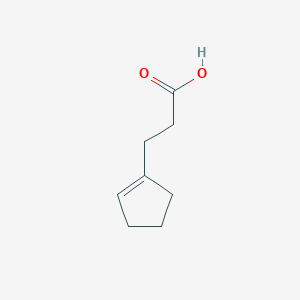
3-(Cyclopent-1-EN-1-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopent-1-EN-1-YL)propanoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclopentene ring attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopent-1-EN-1-YL)propanoic acid typically involves the reaction of cyclopentene with a suitable propanoic acid derivative. One common method includes the use of organocerium reagents, which react with cycloalkanones to form the desired product . The reaction conditions often involve the use of MsCl or SOCl2 with DBU to facilitate the formation of the cyclopentene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of large-scale reactors and purification techniques would likely be employed to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclopent-1-EN-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or hydroxylated cyclopentene derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclopent-1-EN-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopent-1-EN-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclopentane carboxylic acid: Similar structure but with a saturated cyclopentane ring.
Cyclopentene carboxylic acid: Similar structure but with a different position of the double bond.
Cyclopentyl propanoic acid: Similar structure but with a saturated cyclopentane ring and a propanoic acid moiety.
Uniqueness: 3-(Cyclopent-1-EN-1-YL)propanoic acid is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for various research applications.
Propiedades
Número CAS |
2910-67-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-(cyclopenten-1-yl)propanoic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h3H,1-2,4-6H2,(H,9,10) |
Clave InChI |
KIBJSFKLSFCWSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


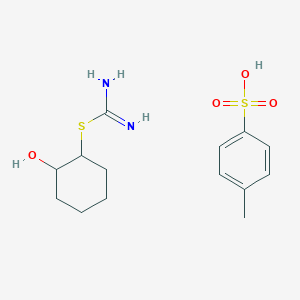
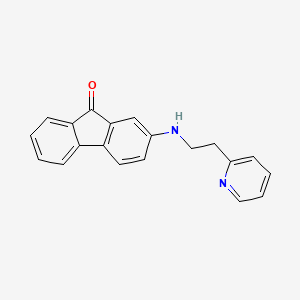
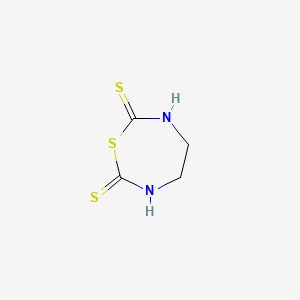

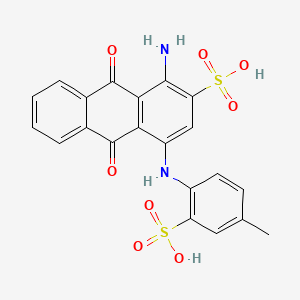
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)

